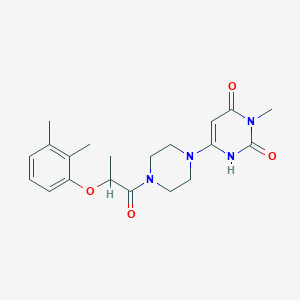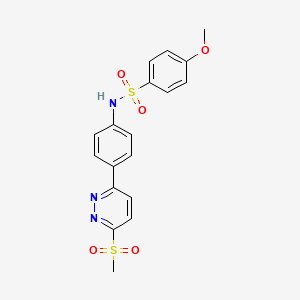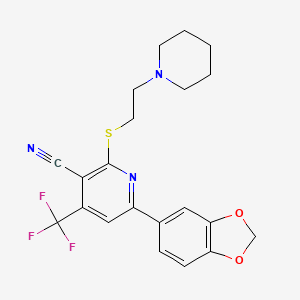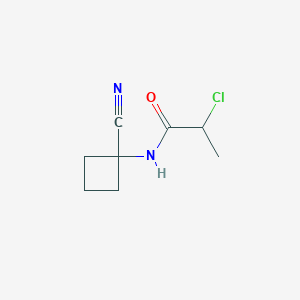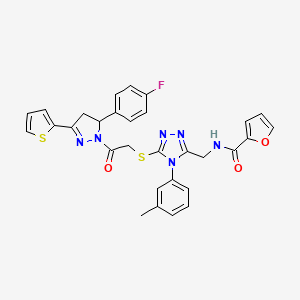
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
カタログ番号 B2359745
CAS番号:
895923-44-1
分子量: 325.79
InChIキー: VKSAKVHXUBBSFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or electrophilic aromatic substitution . The exact method would depend on the specific substituents on the quinoline ring.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques. Computational methods can also provide estimates of these properties .科学的研究の応用
- 4-Chlorophenylacetic acid exhibits antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigations into its mode of action and efficacy against specific strains are ongoing .
- Inflammation plays a crucial role in various diseases. Some studies suggest that 4-Chlorophenylacetic acid may have anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and potential therapeutic applications .
- Quinoline derivatives, including 4-Chlorophenylacetic acid , have attracted attention in cancer research. Scientists explore their cytotoxicity, apoptosis-inducing properties, and potential as anticancer agents. Further studies are needed to understand their mechanisms of action and selectivity .
- 4-Chlorophenylacetic acid serves as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with specific pharmacological activities. Its versatility allows for modifications to enhance drug-like properties .
- Quinoline-based compounds find applications in agrochemicals. Researchers investigate whether 4-Chlorophenylacetic acid derivatives can be used as herbicides, fungicides, or insecticides. Their impact on pests and crop health is a subject of interest .
- By replacing the carboxylic acid group with a thiol group, (4-Chlorophenylthio)acetic acid derivatives can be synthesized. These thioesters have unique reactivity and applications in organic synthesis, including peptide chemistry and drug development .
Antimicrobial Activity
Anti-Inflammatory Effects
Cancer Research
Chemical Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Thioester Derivatives
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSAKVHXUBBSFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)
![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)



![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)
